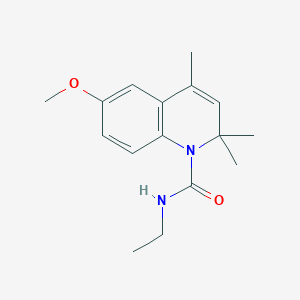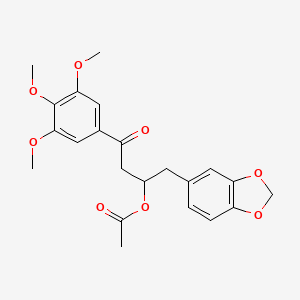![molecular formula C16H17ClN2O3S B11038267 N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B11038267.png)
N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is a chemical compound with a complex structure that includes both aromatic and sulfonyl groups
准备方法
The synthesis of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves several steps. One of the methods includes the reaction of 3-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with isocyanate to produce the final compound. The reaction conditions typically involve the use of polar solvents such as acetone or dioxane and may require the presence of catalysts to facilitate the reaction .
化学反应分析
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.
科学研究应用
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can be compared with other sulfonylurea compounds, such as:
1-Isopropyl-3-(4-m-toluidino-3-pyridyl)sulfonylurea: Known for its use as a diuretic.
N-(4-chlorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea: Similar structure but with different substituents on the aromatic ring. The uniqueness of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C16H17ClN2O3S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)sulfonylmethyl]urea |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-6-8-13(9-7-11)23(21,22)10-18-16(20)19-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
InChI 键 |
QXTSZXLJJPEGEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)NC2=C(C(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
![3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038193.png)
![6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038195.png)
![benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate](/img/structure/B11038201.png)
![N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11038202.png)

![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11038222.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11038223.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11038226.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038245.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)
![4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038255.png)

